3-hydroxy-4-methylhexanoic acid
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Overview
Description
3-hydroxy-4-methylhexanoic acid is an organic compound with the molecular formula C7H14O3. It is a hydroxy acid, meaning it contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH). This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
3-hydroxy-4-methylhexanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylbutanal with iodoacetic acid. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran. The reaction conditions include maintaining the temperature at around 25°C and allowing the reaction to proceed for several hours .
Chemical Reactions Analysis
3-hydroxy-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride.
Scientific Research Applications
3-hydroxy-4-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: It is investigated for its potential therapeutic effects, particularly in antimicrobial research.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial research, it has been found to be a crucial component of certain cyclodepsipeptides, which exhibit strong antimicrobial activity against bacteria like Pseudomonas aeruginosa. The presence of the ester bond in the compound’s structure is essential for its antimicrobial activity .
Comparison with Similar Compounds
3-hydroxy-4-methylhexanoic acid can be compared with other hydroxy acids, such as:
3-hydroxybutanoic acid: Similar in structure but with a shorter carbon chain.
4-hydroxy-4-methylpentanoic acid: Similar in structure but with a different position of the hydroxyl group.
3-hydroxy-3-methylhexanoic acid: Similar in structure but with a different position of the methyl group. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
59866-91-0 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-hydroxy-4-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-5(2)6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
BFBQYHBRGKIUEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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